

An In-depth Technical Guide to Pyrrolo-Fused Oxadiazines and Related Bioactive Heterocycles

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of pyrrolo-fused oxadiazines and related heterocyclic systems. Due to the limited specific literature on 2H-pyrrolo[1,2-e]oxadiazine, this document broadens its scope to include closely related and better-studied analogues, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Identity of 2H-pyrrolo[1,2-e][1][2] [3]oxadiazine

While detailed experimental data on 2H-pyrrolo[1,2-e]oxadiazine is scarce in publicly accessible literature, computational data for a closely related isomer, 2H-pyrrolo[1,2-e][1][2] [3]oxadiazine, is available and provides a foundational understanding of its chemical characteristics.

SMILES Notation: C1=CN2C=CNOC2=C1

Key Computed Properties:



Property	Value	Source	
Molecular Formula	C6H6N2O	PubChem	
Molecular Weight	122.12 g/mol	PubChem	
IUPAC Name	2H-pyrrolo[1,2-e][1][2] [3]oxadiazine	PubChem	
XLogP3	2.3	PubChem	
Hydrogen Bond Donor Count	0	PubChem	
Hydrogen Bond Acceptor Count	2	PubChem	

Synthesis of Pyrrolo-Fused Heterocycles

The synthesis of pyrrolo-fused heterocyclic systems often involves multi-step sequences, with key reactions such as intramolecular cyclization and 1,3-dipolar cycloaddition being prevalent. These methods allow for the construction of the fused ring system from functionalized pyrrole precursors.

A common strategy for creating fused nitrogen-containing heterocycles is the rearrangement of other heterocyclic systems. For instance, pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines.[5][6] Another important synthetic route is the intramolecular cyclization of appropriately substituted pyrroles. [5][7] The synthesis of various pyrrole derivatives can also be achieved through transition metal-catalyzed reactions, such as those involving gold or rhodium catalysts.[8]

Hypothetical Synthetic Workflow for 2H-pyrrolo[1,2-e]oxadiazine

Based on established synthetic methodologies for related fused pyrrole systems, a plausible synthetic pathway for 2H-pyrrolo[1,2-e]oxadiazine can be proposed. This hypothetical workflow serves as a conceptual guide for the potential synthesis of this and similar molecules. The process would likely begin with a functionalized pyrrole, followed by the introduction of a side chain capable of undergoing intramolecular cyclization to form the oxadiazine ring.





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A potential synthetic workflow for 2H-pyrrolo[1,2-e]oxadiazine.

Biological Activities and Therapeutic Potential

Pyrrole-fused heterocycles are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug development.[2] Many derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2][9][10]

The biological activity is often linked to the specific arrangement of the fused rings and the nature of the substituents. For example, certain pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), tankyrase, and other enzymes, highlighting their potential in oncology.[5]

Table of Biological Activities of Related Pyrrolo-Fused Heterocycles:

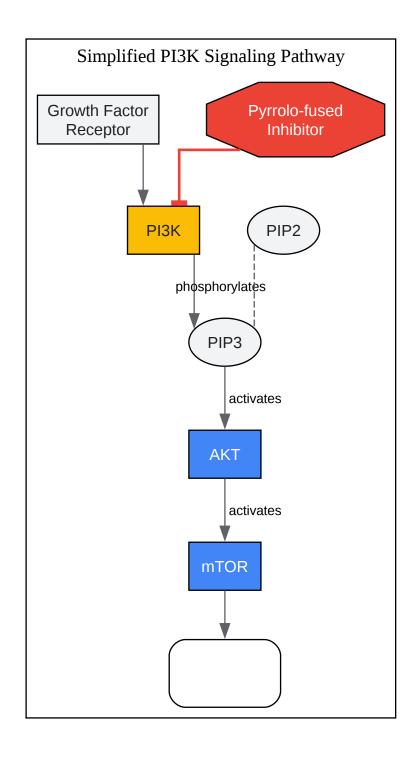


Compound Class	Biological Activity	Molecular Target (if known)	Reference(s)
Pyrrolo[2,1-f][1][2] [4]triazin-4(3H)-ones	Anticancer	PI3K inhibitors, Tankyrase inhibitors	[5]
Pyrrolo[1,2- a]quinolines	Anticancer	Tubulin polymerization inhibitors	[1][4]
Pyrrolo[2,3-d]pyrimidines	Antiviral	Hepatitis C Virus (HCV)	[2]
Pyrrolo[3,2-c]pyridines	Anticancer, Antiarthritic	FMS kinase inhibitors	[9]
Pyrrolopyridazines	Cytotoxic	-	[11]

Mechanism of Action & Signaling Pathways

The therapeutic effects of many bioactive pyrrolo-fused heterocycles stem from their ability to interact with specific biological targets, often enzymes or receptors involved in key signaling pathways. A notable example is the inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting PI3K, these compounds can block downstream signaling, leading to reduced cell proliferation and survival. Another important mechanism of action for some pyrrolo-fused compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][4]





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Inhibition of the PI3K pathway by a pyrrolo-fused compound.

Experimental Protocols (Exemplary)







To provide a practical example for researchers, the following is a representative protocol for the synthesis of an N-aminopyrrole, a key intermediate in the synthesis of some pyrrolo-fused heterocycles, based on a reported procedure.[5][7]

Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide:

- Preparation of the Reagent: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in dry dichloromethane (CH2Cl2), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure to yield the crude 3-chloro-1H-pyrrole-2-carbonyl chloride.
- Amidation: The crude acid chloride is dissolved in a suitable solvent such as 1,4-dioxane.
 Aniline and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added at 0 °C.
 The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC). The product, 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is then isolated through extraction and purified.
- N-Amination: An aqueous solution of sodium hydroxide is added to ammonium chloride at 0
 °C. Subsequently, an aqueous solution of ammonium hydroxide, a phase-transfer catalyst
 (e.g., Aliquat 336), a solution of the previously synthesized 3-chloro-N-phenyl-1H-pyrrole-2 carboxamide in an appropriate solvent system, and sodium hypochlorite are added at 0 °C.
 The reaction is stirred at room temperature for about an hour. The desired product, 1-amino 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is then extracted and purified by column
 chromatography.

Conclusion

The pyrrolo-fused oxadiazine scaffold and its related heterocyclic systems represent a promising area of research in medicinal chemistry. While specific data on 2H-pyrrolo[1,2-e]oxadiazine is limited, the broader class of pyrrolo-fused compounds demonstrates significant biological potential, particularly in the development of novel anticancer and antiviral agents. The synthetic strategies and biological insights presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of new therapeutic agents. Further investigation into the synthesis and biological



evaluation of a wider range of these compounds is warranted to fully explore their therapeutic potential.

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